N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide
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Overview
Description
The compound “N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide” belongs to a class of compounds known as imidazopyridines . Imidazopyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Synthesis Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis
The molecular structure of imidazopyridines consists of a fused bicyclic 5–6 heterocycles . The structure of the specific compound you mentioned would include additional functional groups attached to this core structure, such as the 4-fluorophenyl group, the 7-methyl group, and the 2,3-dimethoxybenzamide group.Chemical Reactions Analysis
The chemical reactions involving imidazopyridines would largely depend on the specific functional groups present in the compound. The presence of the imidazo[1,2-a]pyridine core, for example, could potentially participate in various reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
Synthesis and Biological Evaluation
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide is a compound that has been explored in the context of synthesizing novel organic compounds and evaluating their biological applications. For instance, the synthesis of related imidazo[1,2-a]pyridine derivatives and their evaluation for biological activities such as binding to peripheral benzodiazepine receptors (PBRs) has been studied. These derivatives have shown high in vitro affinity and selectivity for PBRs, potentially offering insights into neurodegenerative disorders (Fookes et al., 2008).
Chemical Properties and Applications
The chemical properties of compounds like this compound are significant in various scientific applications. Research on related compounds, such as fluorescent properties of imidazo[1,2-a]pyridines, has revealed their potential as biomarkers and photochemical sensors. These studies indicate that certain substitutions in these compounds can enhance their fluorescence intensity, making them useful in scientific research and applications (Velázquez-Olvera et al., 2012).
Therapeutic Potential
Research on compounds structurally similar to this compound has also shown therapeutic potential. For instance, studies on fluoro substituted benzo[b]pyran have demonstrated anti-lung cancer activity, indicating the possibility of such compounds being used in chemotherapy (Hammam et al., 2005). Moreover, the discovery and evaluation of similar compounds as metabotropic glutamate receptor 1 (mGluR1) antagonists suggest their potential application in treating neurological disorders (Satoh et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3/c1-14-11-12-27-19(13-14)25-20(15-7-9-16(24)10-8-15)22(27)26-23(28)17-5-4-6-18(29-2)21(17)30-3/h4-13H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTLZXPRLOSSKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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